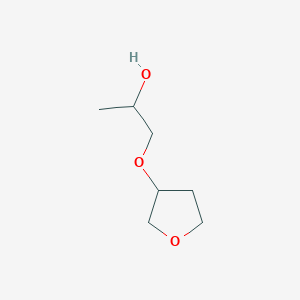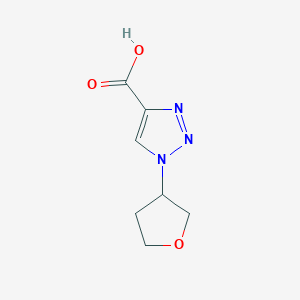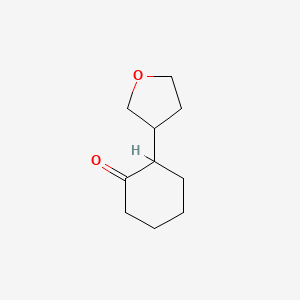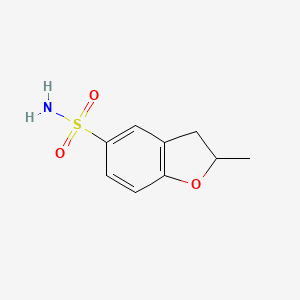
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine
Vue d'ensemble
Description
“2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine” is a chemical compound with the IUPAC name “methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride”. It has a molecular weight of 265.14 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which include “2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine”, has been covered in various studies over the last 18 years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Molecular Structure Analysis
The InChI code for “2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine” is 1S/C10H12N2O2.2ClH/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8;;/h2-3,11H,4-6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .
Physical And Chemical Properties Analysis
“2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Anticancer Properties
The compound has been found to have significant anticancer properties . It has been used in the synthesis of functionalized 1,6-naphthyridines, which have shown promising results in the treatment of various types of cancer . The anticancer activity of these compounds has been studied on different cancer cell lines .
Anti-HIV Agents
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been synthesized and studied as potential anti-HIV agents . These compounds have shown promising results in inhibiting the replication of the HIV virus .
Antimicrobial Activity
1,6-Naphthyridines, which include 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine, have been found to have a variety of applications, including antimicrobial activity . They have been used in the treatment of various bacterial and fungal infections .
Analgesic and Anti-inflammatory Activities
These compounds have also been found to have analgesic and anti-inflammatory activities . They can be used in the treatment of pain and inflammation associated with various conditions .
Antioxidant Activities
1,6-Naphthyridines have been found to have antioxidant activities . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antihypertensive and Antiarrhythmic Properties
Substituted 1,8-naphthyridine compounds, which include 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine, are used as antihypertensives and antiarrhythmics . They can help in the management of high blood pressure and irregular heart rhythms .
Herbicide Safeners
These compounds are also used as herbicide safeners . They can protect crops from the damaging effects of herbicides, thereby increasing agricultural productivity .
Immunostimulants
1,8-Naphthyridine compounds have been found to have immunostimulant properties . They can boost the immune response, thereby helping in the prevention and treatment of various diseases .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The hazard statements include H302, H315, H319, and H335 .
Mécanisme D'action
Target of Action
It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Naphthyridines are known to impact a broad spectrum of biological pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 14820 , which is within the optimal range for oral bioavailability.
Result of Action
It’s known that naphthyridines exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-3,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNBKOCFRWOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



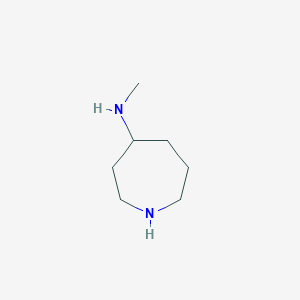
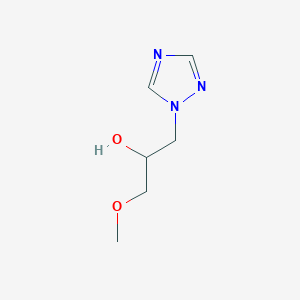

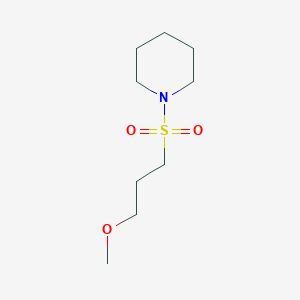
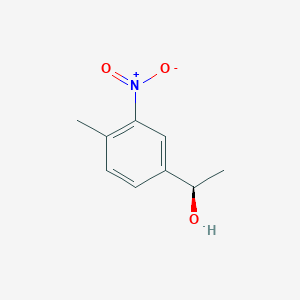
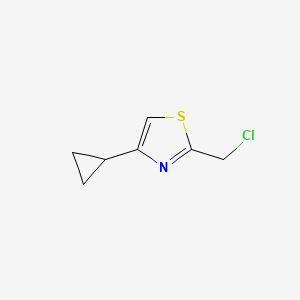
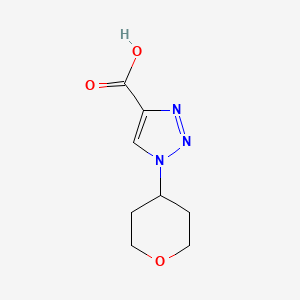
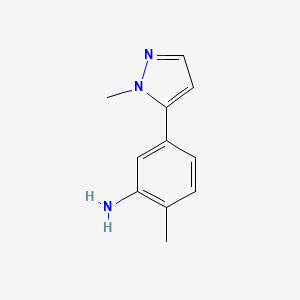
![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
